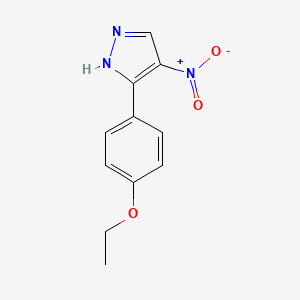
(2-Bromo-5-methoxypyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methoxypyridin-4-yl)methanamine: is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and a methanamine group at the 4-position. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxypyridin-4-yl)methanamine typically involves the bromination of 5-methoxypyridin-4-ylmethanamine. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-methoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce aldehydes, ketones, or alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2-Bromo-5-methoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
(6-Bromo-2-methoxypyridin-3-yl)methanamine dihydrochloride: Similar structure with bromine and methoxy groups at different positions.
(5-Bromo-2-methoxypyridin-4-yl)methanamine: Another brominated methoxypyridine derivative.
Uniqueness: (2-Bromo-5-methoxypyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-6-4-10-7(8)2-5(6)3-9/h2,4H,3,9H2,1H3 |
InChI Key |
NGUFONXHYHNOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)








![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)
